molecular formula C15H18FNO4S B2911331 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide CAS No. 1788530-82-4

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

カタログ番号: B2911331
CAS番号: 1788530-82-4
分子量: 327.37
InChIキー: HIWINJIRSLFNPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

作用機序

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, leading to downstream inhibition of B cell receptor (BCR) signaling. BCR signaling is critical for B cell activation and survival, and dysregulation of this pathway is a hallmark of many B cell malignancies. By targeting BTK, this compound can induce apoptosis (programmed cell death) in B cells and suppress tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. This compound has also been shown to penetrate the blood-brain barrier, which could be beneficial for the treatment of central nervous system (CNS) lymphomas.

実験室実験の利点と制限

One advantage of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration in preclinical models. However, one limitation is the lack of clinical data on this compound, which makes it difficult to extrapolate its efficacy and safety in humans. Additionally, this compound may have limited efficacy in B cell malignancies that are not dependent on BTK signaling.

将来の方向性

There are several future directions for the development of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide as a therapeutic agent. One potential application is in combination with other targeted therapies, such as venetoclax and lenalidomide, to improve efficacy in B cell malignancies. Another direction is the exploration of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by dysregulated B cell signaling. Additionally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK could further enhance its therapeutic potential.

合成法

The synthesis of 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-chloro-1-(furan-2-yl)ethanone to form the intermediate 1-(3-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This intermediate is then treated with 2-methyl-2-(methylsulfonyl)propane-1,3-diol to form the final product, this compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

科学的研究の応用

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and suppression of B cell proliferation and survival. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

特性

IUPAC Name

1-(3-fluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-15(18,9-14-6-3-7-21-14)11-17-22(19,20)10-12-4-2-5-13(16)8-12/h2-8,17-18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWINJIRSLFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。